5-Oxo-8-phenyl-5lambda~5~-[1,3]oxazolo[4,5-g]quinoline-4,9-dione
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Overview
Description
5-Oxo-8-phenyl-5lambda~5~-[1,3]oxazolo[4,5-g]quinoline-4,9-dione is a complex heterocyclic compound that belongs to the class of oxazole derivatives. These compounds are known for their diverse biological activities and have garnered significant interest in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Oxo-8-phenyl-5lambda~5~-[1,3]oxazolo[4,5-g]quinoline-4,9-dione typically involves the reaction of 4-hydroxy-3-(3-phenylacryloyl)-1H-quinolin-2-ones with hydroxylamine hydrochloride in pyridine under refluxing conditions . This method allows for the formation of the oxazole ring fused to the quinoline moiety.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to achieve higher yields and purity suitable for industrial applications.
Chemical Reactions Analysis
Types of Reactions
5-Oxo-8-phenyl-5lambda~5~-[1,3]oxazolo[4,5-g]quinoline-4,9-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the oxazole or quinoline rings.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.
Substitution: Reagents such as halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline-4,9-dione derivatives, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
5-Oxo-8-phenyl-5lambda~5~-[1,3]oxazolo[4,5-g]quinoline-4,9-dione has several scientific research applications, including:
Chemistry: It serves as an intermediate for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it a candidate for studying enzyme inhibition and receptor binding.
Industry: It can be used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 5-Oxo-8-phenyl-5lambda~5~-[1,3]oxazolo[4,5-g]quinoline-4,9-dione involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to fit into the active sites of enzymes, inhibiting their activity. Additionally, it can bind to specific receptors, modulating their signaling pathways. These interactions are crucial for its potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-5-oxo-8-phenyl-5lambda~5~-[1,3]oxazolo[4,5-g]quinoline-4,9-dione
- 4-Hydroxy-2-quinolones
- 5-methyl-4-oxo-5-phenyl-4,5-dihydro-2-furancarboxylic acid
Uniqueness
5-Oxo-8-phenyl-5lambda~5~-[1,3]oxazolo[4,5-g]quinoline-4,9-dione is unique due to its fused oxazole and quinoline ring system, which imparts distinct chemical and biological properties
Properties
CAS No. |
827322-18-9 |
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Molecular Formula |
C16H8N2O4 |
Molecular Weight |
292.24 g/mol |
IUPAC Name |
5-oxido-8-phenyl-[1,3]oxazolo[4,5-g]quinolin-5-ium-4,9-dione |
InChI |
InChI=1S/C16H8N2O4/c19-14-11-10(9-4-2-1-3-5-9)6-7-18(21)13(11)15(20)16-12(14)17-8-22-16/h1-8H |
InChI Key |
UJVLCGVHRFKJPX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C3C(=[N+](C=C2)[O-])C(=O)C4=C(C3=O)N=CO4 |
Origin of Product |
United States |
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